molecular formula C13H16N4O2 B2986425 methyl 7-cyano-6-{[(1E)-(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-5-carboxylate CAS No. 1785824-75-0

methyl 7-cyano-6-{[(1E)-(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-5-carboxylate

Cat. No.: B2986425
CAS No.: 1785824-75-0
M. Wt: 260.297
InChI Key: IVAHJFPMBKHNOY-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-cyano-6-{[(1E)-(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-5-carboxylate is a complex organic compound with a unique structure that includes a pyrrolizine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-cyano-6-{[(1E)-(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a cyanoacetate derivative with a suitable amine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Solvent selection and purification steps are also critical to achieving high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-cyano-6-{[(1E)-(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or dimethylamino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 7-cyano-6-{[(1E)-(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 7-cyano-6-{[(1E)-(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.

    2-(4,4-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide: Used in medicinal chemistry for its unique properties.

Uniqueness

Methyl 7-cyano-6-{[(1E)-(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-5-carboxylate stands out due to its specific structural features, which confer unique reactivity and potential applications. Its combination of a cyano group and a dimethylamino group within a pyrrolizine ring system makes it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

methyl 1-cyano-2-(dimethylaminomethylideneamino)-6,7-dihydro-5H-pyrrolizine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-16(2)8-15-11-9(7-14)10-5-4-6-17(10)12(11)13(18)19-3/h8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVAHJFPMBKHNOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C(N2CCCC2=C1C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.